

In-Depth Technical Guide: 3-(Hydroxymethyl)phenoxyacetic Acid

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Compound of Interest

Compound Name: *[3-(Hydroxymethyl)phenoxy]acetic acid*

CAS No.: 6625-88-3

Cat. No.: B7784019

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Introduction

3-(Hydroxymethyl)phenoxyacetic acid (CAS No. 6625-88-3) is a bifunctional aromatic compound characterized by a benzene ring substituted with a hydroxymethyl group ($-\text{CH}_2\text{OH}$) at the meta position relative to a phenoxyacetic acid moiety ($-\text{OCH}_2\text{COOH}$).^[1]

While its para-isomer, 4-(hydroxymethyl)phenoxyacetic acid (HMPA), is ubiquitous as an acid-labile linker in Solid-Phase Peptide Synthesis (SPPS), the 3-isomer represents a distinct chemical entity with unique electronic properties and stability profiles.^[1] This guide explores its role as a versatile building block in medicinal chemistry and a potential linker with modified acid sensitivity.^[1]

Structural Analysis & Electronic Properties

2.1 Molecular Geometry

The molecule features a 1,3-disubstituted benzene ring. The spatial arrangement of the hydroxymethyl and phenoxyacetic acid groups in the meta position disrupts the direct resonance conjugation often seen in para-substituted analogs.

- Formula: $\text{C}_9\text{H}_{10}\text{O}_4$ ^{[1][2][3]}
- Molecular Weight: 182.17 g/mol ^[1]

- SMILES: OCC1=CC(OCC(O)=O)=CC=C1
- Key Functional Groups:
 - Carboxylic Acid: Provides a handle for amide bond formation or esterification.[1]
 - Primary Alcohol (Benzylic): Acts as a nucleophile or attachment point for payloads.[1]
 - Ether Linkage: Stable under most physiological conditions, contributing to the scaffold's robustness.

2.2 Electronic Effects: Meta vs. Para

The meta positioning significantly alters the electronic environment compared to the HMPA linker.[1]

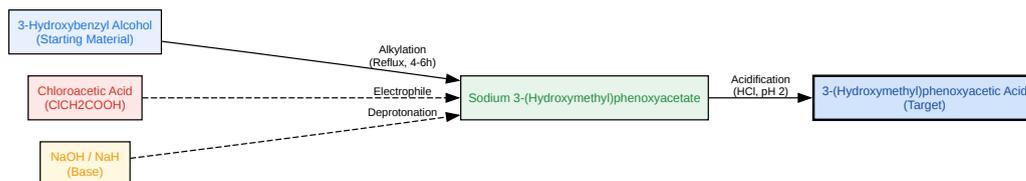
- HMPA (Para): The oxygen of the ether linkage can donate electron density into the ring via resonance, stabilizing the benzylic carbocation formed during acid cleavage (e.g., with TFA). [1] This makes the para-benzylic ester linkage highly acid-labile.
- 3-Isomer (Meta): In the meta position, resonance stabilization of a benzylic carbocation is minimal.[1] The inductive electron-withdrawing effect of the phenoxy oxygen dominates, potentially making esters derived from the 3-isomer more stable to acid than their para counterparts. This property can be exploited to design "safety-catch" linkers or more robust drug conjugates.[1]

Synthesis & Manufacturing Protocols

The synthesis of 3-(Hydroxymethyl)phenoxyacetic acid typically follows a Williamson ether synthesis pathway, starting from commercially available 3-hydroxybenzyl alcohol.

3.1 Synthetic Pathway (Graphviz Diagram)

Figure 1: Synthesis of 3-(Hydroxymethyl)phenoxyacetic acid via Williamson Ether Synthesis.



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3.2 Detailed Experimental Protocol

Objective: Synthesis of 3-(Hydroxymethyl)phenoxyacetic acid from 3-hydroxybenzyl alcohol.

Reagents:

- 3-Hydroxybenzyl alcohol (1.0 eq)[1]
- Chloroacetic acid (1.2 eq)[1]
- Sodium hydroxide (NaOH, 2.5 eq)[1]
- Water/Ethanol (solvent)[1][4][5]
- Hydrochloric acid (HCl, 6M)[1]

Step-by-Step Methodology:

- Deprotonation: Dissolve 3-hydroxybenzyl alcohol (12.4 g, 100 mmol) in a solution of NaOH (10 g, 250 mmol) in water (50 mL). Stir at 0°C for 30 minutes to form the phenoxide.
- Alkylation: Slowly add a solution of chloroacetic acid (11.3 g, 120 mmol) in water (20 mL), maintaining the temperature below 10°C to prevent side reactions.

- **Reflux:** Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, MeOH:DCM 1:9) or HPLC.[1]
- **Workup:** Cool the mixture to room temperature. Acidify carefully with 6M HCl to pH ~2. The product may precipitate as a white solid.
- **Extraction:** If no precipitate forms, extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- **Purification:** Recrystallize from water or a mixture of Ethyl Acetate/Hexane to yield the pure acid.[1]

Yield: Typical yields range from 65% to 80%.[1]

Applications in Drug Development & Chemical Biology

4.1 Linker Chemistry (SPPS & ADCs)

While less common than the para-isomer, the 3-isomer serves as a specialized linker where increased stability is required.

- **Fine-Tuned Lability:** The meta-substitution reduces the stability of the benzylic carbocation intermediate.[1] Consequently, ester linkages formed at the benzylic position require harsher acidic conditions (e.g., HF or TFMSA) for cleavage compared to the TFA-labile HMPA linker.
- **Orthogonal Protection:** Can be used in strategies requiring a linker that survives mild acid treatments (e.g., removal of Boc groups) but cleaves under strong acid conditions.[1]

4.2 Pharmaceutical Intermediate

The molecule serves as a core scaffold for:

- **Phenoxyacetic Acid Derivatives:** A class of compounds with known activity as PPAR agonists (peroxisome proliferator-activated receptors) for metabolic disorders.[1]
- **Pro-drug Design:** The hydroxyl group can be esterified with a carboxylic acid drug payload, improving lipophilicity and bioavailability, releasing the active drug upon hydrolysis.

Table 1: Comparison of 3- and 4-Isomers

Feature	3-(Hydroxymethyl)phenoxyacetic Acid	4-(Hydroxymethyl)phenoxyacetic Acid (HMPA)
Substitution	Meta (1,[1]3)	Para (1,4)
Electronic Effect	Inductive withdrawal (destabilizes carbocation)	Resonance donation (stabilizes carbocation)
Acid Stability	High (Requires strong acid for cleavage)	Low (Cleaves with 95% TFA)
Primary Use	Specialized intermediate, stable linker	Standard SPPS linker (Wang resin equivalent)
CAS Number	6625-88-3	68858-21-9

Analytical Characterization

To verify the identity of the synthesized compound, the following spectral data should be obtained.

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 12.8 (s, 1H, -COOH)
 - δ 7.25 (t, 1H, Ar-H5)
 - δ 6.95 (s, 1H, Ar-H2)
 - δ 6.85 (d, 1H, Ar-H6)
 - δ 6.80 (d, 1H, Ar-H4)
 - δ 5.20 (t, 1H, -OH)
 - δ 4.65 (s, 2H, -OCH₂-)

- δ 4.48 (d, 2H, Ar-CH₂-)
- Mass Spectrometry (ESI-MS):
 - Calculated Mass: 182.06
 - Observed [M-H]⁻: 181.1[1]
- IR Spectroscopy:
 - Broad peak at 3300–2500 cm⁻¹ (O-H stretch, carboxylic acid).[1]
 - Strong peak at ~1710 cm⁻¹ (C=O stretch).[1]
 - Peaks at ~1600, 1580 cm⁻¹ (C=C aromatic).[1]

Safety & Stability

- Handling: Wear standard PPE (gloves, lab coat, safety goggles). The compound is an organic acid and phenol derivative; avoid contact with skin and eyes.
- Storage: Store in a cool, dry place (2–8°C). Keep container tightly closed to prevent moisture absorption.[1]
- Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]

References

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